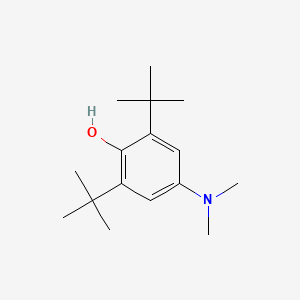

2,6-Di-t-butyl-4-dimethylaminophenol

描述

Significance of Hindered Phenols in Contemporary Chemical Research

Hindered phenols are a specific subclass of substituted phenols where bulky alkyl groups, most commonly tert-butyl groups, are positioned ortho to the hydroxyl group. This steric hindrance plays a crucial role in their primary application as antioxidants. vinatiorganics.com The bulky groups sterically shield the hydroxyl group, which allows the phenol (B47542) to readily donate its hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. vinatiorganics.com The resulting phenoxy radical is stabilized by resonance and further sterically hindered from participating in subsequent chain-propagating reactions. researchgate.net

In contemporary chemical research, the significance of hindered phenols extends across various fields:

Polymer Stabilization: They are extensively used as primary antioxidants to protect polymers from degradation during high-temperature processing and long-term use, thus preserving their mechanical and physical properties.

Fuel and Lubricant Additives: Hindered phenols are added to fuels and lubricating oils to prevent oxidation, which can lead to the formation of sludge and other harmful byproducts.

Food Preservation: Certain hindered phenols are utilized as food additives to prevent the spoilage of fats and oils caused by oxidation.

Pharmaceuticals and Cosmetics: The antioxidant properties of hindered phenols are also being explored for their potential in treating diseases associated with oxidative stress and in preserving cosmetic formulations. semanticscholar.org

The ongoing research in this area focuses on developing novel hindered phenolic structures with enhanced antioxidant efficacy, improved solubility in various media, and lower volatility.

The Role of the Phenolic Mannich Base Motif: 2,6-Di-t-butyl-4-dimethylaminophenol

This compound is a prime example of a molecule that combines the features of a hindered phenol with a Mannich base. This unique structural combination imparts a synergistic effect on its properties, particularly its antioxidant activity. The core of the molecule is the 2,6-di-tert-butylphenol (B90309) group, which provides the primary radical-scavenging capability.

The compound, also known as antioxidant 703, is primarily used as an antioxidant in rubber, synthetic resins, gasoline, and oil. chemicalbook.comchemicalbook.com Its synthesis is typically achieved through the Mannich reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610). chemicalbook.comnih.gov

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 88-27-7 |

| Molecular Formula | C₁₇H₂₉NO |

| Molecular Weight | 263.42 g/mol |

| Melting Point | 93-94 °C |

| Boiling Point | 172 °C at 30 mmHg |

| Appearance | White to yellow to orange powder/crystal |

| Solubility | Soluble in methanol (B129727) |

Historical Context and Evolution of Research on Sterically Hindered Aminophenols

The development of sterically hindered aminophenols is intrinsically linked to the broader history of antioxidant research. The initial studies on antioxidants in the late 19th and early 20th centuries were largely focused on industrial applications such as preventing metal corrosion and the vulcanization of rubber. In the food industry, early efforts were directed at preventing the oxidation of fats and oils, which leads to rancidity.

The field of synthetic antioxidants saw significant advancements in the mid-20th century with the development of compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). semanticscholar.org This era marked a growing understanding of the role of steric hindrance in enhancing the efficacy of phenolic antioxidants.

The research into aminophenols also has a rich history, with these compounds being recognized for their utility as intermediates in the photographic, pharmaceutical, and dye industries. taylorandfrancis.com The synthesis of p-aminophenol, a key intermediate for the production of paracetamol, has been a subject of extensive research. researchgate.netbcrec.idacs.org

The convergence of these two research streams—hindered phenols and aminophenols—led to the exploration of sterically hindered aminophenols. The Mannich reaction provided a convenient method to introduce aminoalkyl groups onto the phenolic ring, giving rise to compounds like this compound. Research in this area has focused on synthesizing and characterizing these novel compounds and evaluating their antioxidant performance in various applications. The ability to combine the stabilizing properties of the hindered phenol with the functional advantages of the amine group in a single molecule continues to be a driving force for ongoing research and development. researchgate.net

Detailed structural analysis, such as X-ray crystallography, has provided valuable insights into the molecular geometry and intermolecular interactions of these compounds. For this compound, crystallographic studies have revealed a monoclinic crystal system. nih.govresearchgate.net

Crystallographic Data for this compound nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 28.731 (9) Å |

| b | 8.912 (3) Å |

| c | 16.112 (5) Å |

| β | 122.965 (5)° |

| Volume | 3461.4 (19) ų |

| Z | 8 |

Further research continues to explore the synthesis of new derivatives and their application as multifunctional additives in a wide range of materials.

Structure

3D Structure

属性

CAS 编号 |

10437-44-2 |

|---|---|

分子式 |

C16H27NO |

分子量 |

249.39 g/mol |

IUPAC 名称 |

2,6-ditert-butyl-4-(dimethylamino)phenol |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)12-9-11(17(7)8)10-13(14(12)18)16(4,5)6/h9-10,18H,1-8H3 |

InChI 键 |

XHAYUUAFYPMOHE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C)C |

产品来源 |

United States |

Synthetic Methodologies for 2,6 Di T Butyl 4 Dimethylaminophenol

Direct Mannich Reaction Approaches

The most common and direct method for synthesizing 2,6-Di-t-butyl-4-dimethylaminophenol is the Mannich reaction. This one-pot, three-component condensation is widely utilized in organic synthesis for its efficiency in forming C-C bonds. nih.gov

Condensation of 2,6-Di-t-butylphenol with Aldehydes and Amines

The synthesis is readily achieved through the condensation of 2,6-di-t-butylphenol with formaldehyde (B43269) and dimethylamine (B145610). nih.govresearchgate.net This reaction brings together the hindered phenol (B47542), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine) to produce the desired β-amino-carbonyl compound, also known as a Mannich base. adichemistry.comwikipedia.org

The typical procedure involves mixing 2,6-di-t-butylphenol with equimolar amounts of formaldehyde and dimethylamine in an alcohol-based solvent, such as methanol (B129727) or ethanol, to ensure the mixture is homogeneous. google.com The reaction is then heated to facilitate the condensation. google.com

| Reactants | Aldehyde | Amine | Key Substrate |

| 2,6-Di-t-butylphenol | Formaldehyde | Dimethylamine | Phenolic Ring |

Process Optimization for Enhanced Yield and Purity

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. A key factor is the reaction temperature. The condensation is typically carried out at temperatures ranging from 80°C to 90°C. google.com Temperatures below this range significantly reduce the reaction rate, while higher temperatures can lead to the formation of unwanted by-products. google.com

A significant challenge in this synthesis is the thermal instability of the Mannich base product. When heated above 100°C, it can decompose, forming a highly reactive methylenequinone intermediate and dimethylamine. google.com This intermediate can then undergo various disproportionation reactions, which ultimately lowers the yield and purity of the desired compound. google.com

To mitigate this decomposition and improve product quality, a process has been developed where readily-volatile products—such as the alcohol solvent, water, and bis-amine by-products—are removed by heating the reaction mass to between 110°C and 140°C while simultaneously purging it with an inert gas. google.com This technique helps to isolate the N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (the target Mannich base) more effectively, leading to yields as high as 98.7%. google.com

| Parameter | Optimal Range | Rationale |

| Temperature | 80°C - 90°C | Balances reaction rate and minimizes side reactions. google.com |

| Molar Ratio | 1:1:1 | Ensures efficient conversion of starting materials. google.com |

| Solvent | Methanol or Ethanol | Provides a homogeneous reaction medium. google.com |

| Post-Reaction Treatment | Removal of volatiles at 110-140°C | Prevents thermal decomposition of the product, enhancing yield and purity. google.com |

Mechanistic Aspects of Mannich Base Formation in Hindered Phenols

The mechanism of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction between dimethylamine and formaldehyde. wikipedia.orglibretexts.org

The electron-rich aromatic ring of 2,6-di-t-butylphenol then acts as a nucleophile, attacking the iminium ion. wikipedia.org Due to the steric hindrance from the two tert-butyl groups at the ortho positions, the electrophilic substitution occurs preferentially at the para position, leading to the formation of the 4-substituted product.

For hindered phenols, an alternative mechanistic pathway involving an ortho-quinone methide (o-QM) intermediate has been proposed. nih.gov In this scenario, the phenol and aldehyde first react to form the o-QM. The driving force for the subsequent step is re-aromatization, which occurs via the nucleophilic addition of the amine to the o-QM intermediate. nih.gov Furthermore, the thermal decomposition of the Mannich base product can proceed through a methylenequinone intermediate, highlighting the reactivity of these structures under certain conditions. google.com

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of 2,6-Di-t-butyl-4-dimethylaminophenol. The ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each nucleus, confirming the molecular structure.

In the ¹H NMR spectrum, distinct signals corresponding to the different types of protons are observed. The bulky tert-butyl groups exhibit a characteristic singlet in the upfield region. The protons on the aromatic ring, being chemically equivalent due to the symmetrical substitution, also produce a singlet. The methylene (B1212753) protons of the dimethylaminomethyl group appear as a singlet, as do the methyl protons of the same group. The phenolic hydroxyl proton typically presents as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the quaternary carbons of the tert-butyl groups, the methyl carbons of the tert-butyl and dimethylamino groups, the methylene carbon, the aromatic carbons, and the carbon atom bonded to the hydroxyl group.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | Singlet | 2H | Ar-H |

| ~5.10 | Singlet | 1H | -OH |

| ~3.40 | Singlet | 2H | -CH₂-N |

| ~2.25 | Singlet | 6H | -N(CH₃)₂ |

| ~1.45 | Singlet | 18H | -C(CH₃)₃ |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~154 | Ar-C-OH |

| ~136 | Ar-C-C(CH₃)₃ |

| ~128 | Ar-C-CH₂ |

| ~124 | Ar-C-H |

| ~64 | -CH₂-N |

| ~45 | -N(CH₃)₂ |

| ~34 | -C(CH₃)₃ |

| ~30 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The spectrum reveals key absorptions that confirm the molecular structure. A significant feature is the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3650-3600 cm⁻¹. The C-H stretching vibrations of the alkyl and aromatic groups are observed in the 3100-2850 cm⁻¹ range. The aromatic C=C stretching vibrations give rise to peaks in the 1600-1450 cm⁻¹ region. Furthermore, the C-N stretching of the dimethylamino group and C-O stretching of the phenol (B47542) can also be identified in the fingerprint region of the spectrum. The infrared frequencies of the hydroxyl group in 2,6-di-tert-butyl-4-substituted phenols have been studied, and it is noted that these frequencies are generally higher than those in corresponding unhindered phenols. researchgate.net

Table 3: Principal IR Absorption Bands and their Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3640 | O-H Stretch | Phenolic -OH |

| ~2955 | C-H Stretch (asymmetric) | -CH₃ (tert-butyl) |

| ~2870 | C-H Stretch (symmetric) | -CH₃ (tert-butyl) |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1435 | C-H Bend | -CH₂- and -CH₃ |

| ~1235 | C-O Stretch | Phenolic C-O |

| ~1155 | C-N Stretch | Tertiary Amine |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum typically shows a distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₇H₂₉NO, M.W. = 263.42 g/mol ). nist.gov

The fragmentation pattern is characteristic of the structure. A prominent fragment often observed is due to the benzylic cleavage, resulting in the loss of a dimethylaminomethyl radical and the formation of a stable benzylic cation. Another significant fragmentation pathway involves the loss of a methyl group from a tert-butyl group, leading to a [M-15]⁺ ion. Further fragmentation can lead to the loss of the entire tert-butyl group. The presence of the nitrogen atom influences the fragmentation, with cleavage alpha to the nitrogen being a common process.

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 263 | [M]⁺ |

| 248 | [M - CH₃]⁺ |

| 218 | [M - N(CH₃)₂]⁺ |

| 206 | [M - CH₂N(CH₃)₂]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ |

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structure Elucidation

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in the solid state of this compound. nih.govresearchgate.net These studies reveal that the compound crystallizes in the monoclinic system. nih.govresearchgate.net The asymmetric unit of the crystal structure contains two independent molecules. nih.govresearchgate.net The bulky tert-butyl groups are positioned ortho to the hydroxyl group, creating a sterically hindered environment around the phenolic oxygen.

Table 5: Crystal Data for this compound nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 28.731 (9) |

| b (Å) | 8.912 (3) |

| c (Å) | 16.112 (5) |

| β (°) | 122.965 (5) |

| V (ų) | 3461.4 (19) |

| Z | 8 |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly

The crystal structure of this compound is characterized by significant intermolecular interactions, primarily through hydrogen bonding. nih.govresearchgate.net The phenolic hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor, while the nitrogen atom of the dimethylaminomethyl group [-N(CH₃)₂] of an adjacent molecule serves as the hydrogen bond acceptor. nih.govresearchgate.net This O—H⋯N hydrogen bonding is a key feature of the crystal packing. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2,6 Di T Butyl 4 Dimethylaminophenol

Radical Chemistry and Antioxidant Mechanisms

The antioxidant properties of 2,6-Di-t-butyl-4-dimethylaminophenol are intrinsically linked to its radical chemistry, particularly the formation of a stable phenoxyl radical and the mechanisms by which it can neutralize reactive free radicals.

The primary step in the antioxidant action of this compound involves the donation of its phenolic hydrogen atom to a free radical, resulting in the formation of a 2,6-di-t-butyl-4-dimethylaminophenoxyl radical. This process is a termination step in radical chain reactions, such as lipid peroxidation. The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficacy of the parent molecule.

The phenoxyl radical of this compound is stabilized through resonance delocalization of the unpaired electron across the aromatic ring and the para-dimethylamino group. The bulky tert-butyl groups at the ortho positions provide significant steric hindrance, which kinetically protects the radical center from further reactions that could lead to decomposition or the formation of deleterious byproducts.

Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to study the structure of this phenoxyl radical. The EPR spectrum is characterized by hyperfine splittings arising from the interaction of the unpaired electron with the magnetic nuclei of the molecule. For the 2,6-di-tert-butyl-4-aminophenoxyl neutral radical, three distinct hyperfine splittings are observed. The two largest splittings are very similar in magnitude, leading to an overlap of the central lines of their respective triplets. uam.es The electron density is predominantly located on the amine group and at the C3 and C5 positions of the aromatic ring. Notably, the hyperfine splitting with the protons of the tert-butyl groups is negligible, and their complex hyperfine structure is not observed in the spectrum. uam.es

Table 1: EPR Hyperfine Splitting Constants for the 2,6-di-tert-butyl-4-aminophenoxyl Radical

| Interacting Nuclei | Hyperfine Splitting Constant (a) | Multiplicity |

| Nitrogen (N) | aN | Triplet |

| Amino Protons (2H) | aH(NH2) | Triplet |

| Meta Protons (2H) | aH(meta) | Triplet |

| Note: Specific numerical values for the splitting constants can vary depending on the solvent and temperature. |

The stability of this phenoxyl radical allows it to exist long enough to participate in further radical-quenching reactions or to be regenerated back to the parent phenol (B47542), contributing to its high antioxidant capacity.

The mechanism of hydrogen atom transfer (HAT) from a phenolic antioxidant to a radical can be described by different pathways involving the transfer of a proton and an electron. These pathways include:

Hydrogen Atom Transfer (HAT): A concerted mechanism where the proton and electron are transferred in a single kinetic step.

Proton-Coupled Electron Transfer (PCET): Also a concerted process, but the proton and electron transfer to different sites.

Stepwise Electron-Proton Transfer (SEPT): An initial electron transfer is followed by a proton transfer.

Stepwise Proton-Electron Transfer (SPET): An initial proton transfer is followed by an electron transfer.

For phenols, the concerted HAT/PCET pathways are often favored over the stepwise mechanisms because they avoid the formation of high-energy intermediates such as a phenol cation radical. pnas.org The specific pathway is influenced by factors like the solvent polarity, the nature of the radical, and the structure of the phenol.

Studies on a range of substituted phenols, including those with bulky 2,6-di-t-butyl groups, have utilized kinetic isotope effects (KIEs) to elucidate the operative mechanism. A significant KIE (where the reaction is slower when the phenolic hydrogen is replaced by deuterium) is indicative of a mechanism where proton transfer is part of the rate-determining step, such as HAT or PCET. mdpi.com For instance, in reactions with peroxyl radicals, 2,6-di-t-butyl-4-methoxyphenol and 2,6-di-t-butyl-4-methylphenol exhibit KIEs of 9.4 and 6.8, respectively, strongly suggesting a concerted mechanism. mdpi.com Given the structural similarity, this compound is also expected to react via a concerted proton-electron transfer pathway. The electron-donating dimethylamino group at the para position further facilitates the homolytic cleavage of the O-H bond, enhancing its reactivity towards free radicals. nih.gov

Autoxidation is a free-radical chain reaction responsible for the oxidative degradation of organic materials, such as plastics, lubricants, and lipids in biological systems. e-bookshelf.de This process involves three main stages: initiation, propagation, and termination. Phenolic antioxidants, including this compound, function as chain-breaking or radical-trapping antioxidants by intervening in the propagation stage.

The key propagating species in autoxidation are peroxyl radicals (ROO•). A phenolic antioxidant (ArOH) can donate its labile hydrogen atom to a peroxyl radical, thereby neutralizing it and forming a more stable phenoxyl radical (ArO•).

Autoxidation Inhibition Mechanism:

Initiation: Formation of an initial radical (R•).

Propagation:

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination (Inhibition by ArOH):

ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical from this compound is, as previously discussed, sterically hindered and resonance-stabilized, making it significantly less reactive than the initial peroxyl radical. This prevents it from initiating new oxidation chains. It can further react with another peroxyl radical to form non-radical products.

Base-Catalyzed Rearrangement Reactions and Ylide Intermediates

In the presence of a strong base, this compound can undergo reactions involving its deprotonation to the corresponding phenoxide. This phenoxide is a potent nucleophile and can participate in various transformations. An important synthetic application involves its reaction with α-halo esters in the presence of a strong base to produce antioxidant derivatives. nih.govresearchgate.net

Furthermore, the dimethylaminomethyl group at the para position introduces the possibility of forming ylide intermediates. If the nitrogen atom is quaternized, for example, by reaction with an alkyl halide, a quaternary ammonium (B1175870) salt is formed. Treatment of this salt with a strong base can lead to the deprotonation of the benzylic carbon, generating a nitrogen ylide.

Nitrogen ylides are known to undergo rearrangement reactions, most notably the Stevens rearrangement, which is a 1,2-rearrangement. wikipedia.org In the context of the quaternized derivative of this compound, a Stevens rearrangement would involve the migration of one of the methyl groups from the nitrogen to the adjacent benzylic carbon. The reaction proceeds through the formation of the ylide, followed by either a concerted rearrangement or a stepwise mechanism involving the homolytic cleavage to form a diradical pair within a solvent cage. wikipedia.org

Plausible Ylide Formation and Rearrangement:

Quaternization: Ar-CH₂-N(CH₃)₂ + CH₃I → Ar-CH₂-N⁺(CH₃)₃ I⁻

Ylide Formation: Ar-CH₂-N⁺(CH₃)₃ + Base → Ar-C⁻H-N⁺(CH₃)₃ (Ylide)

Stevens Rearrangement: Ar-C⁻H-N⁺(CH₃)₃ → Ar-CH(CH₃)-N(CH₃)₂

This reactivity pathway highlights the synthetic versatility of the dimethylaminomethyl substituent beyond its electronic influence on the phenolic antioxidant activity.

Oxidative Transformations and Quinone Methide Generation

Oxidation of this compound can lead to products other than the stable phenoxyl radical, particularly under conditions of two-electron oxidation or through the disproportionation of the phenoxyl radical. A key intermediate in the oxidation of 4-alkyl substituted hindered phenols is the quinone methide. nih.gov

For instance, the oxidation of the structurally similar 2,6-di-t-butyl-p-cresol with metal oxides like manganese dioxide in methanol (B129727) has been shown to proceed through a quinone methide intermediate. lookchem.com Similarly, the thermolysis of Mannich bases, such as 2,4-di-tert-butyl-6-[(dimethylamino)methyl]phenol, can generate highly electrophilic o-quinone methides through the elimination of the amine. researchgate.net

In the case of this compound, a two-electron oxidation, either directly or via the phenoxyl radical, would lead to the formation of a quinone iminium methide. This highly reactive species is a potent electrophile and can react with available nucleophiles.

Generation of Quinone Iminium Methide:

ArOH - 2e⁻, - H⁺ → [Quinone Iminium Methide]

These quinone methide intermediates are often transient but play a significant role in the metabolism and further reactions of phenolic compounds. Their electrophilic nature allows them to participate in cycloaddition reactions or conjugate additions with nucleophiles, leading to a diverse array of products. nih.gov

Reactions with Electrophiles and Nucleophiles at Aromatic and Benzylic Positions

The chemical structure of this compound offers multiple sites for reaction with both electrophiles and nucleophiles.

Reactions at the Aromatic Ring (Electrophilic Aromatic Substitution):

The phenolic hydroxyl group and the para-dimethylaminomethyl group are both activating, ortho,para-directing groups for electrophilic aromatic substitution. However, the two ortho positions (C2 and C6) are sterically blocked by the bulky tert-butyl groups. This leaves the C3 and C5 positions as the primary sites for electrophilic attack. The synthesis of this compound itself is often achieved through a Mannich reaction, which is an example of electrophilic aromatic substitution on 2,6-di-t-butylphenol with formaldehyde (B43269) and dimethylamine (B145610). nih.govgoogle.com

Table 2: Directive Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directive Influence |

| -OH | 1 | Activating | ortho, para |

| -t-Butyl | 2, 6 | Activating (weak) | ortho, para |

| -CH₂N(CH₃)₂ | 4 | Activating | ortho, para |

Given the steric hindrance at positions 2 and 6, further electrophilic substitution would be directed to positions 3 and 5.

Reactions at the Benzylic Position:

The methylene (B1212753) group of the dimethylaminomethyl substituent is a benzylic position and is susceptible to certain reactions. For example, benzylic positions can undergo free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.com Additionally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In the case of this compound, such harsh oxidation would likely also affect other parts of the molecule but demonstrates the potential reactivity of the benzylic site.

Nucleophilic Reactions:

As mentioned in section 4.2, in the presence of a strong base, the molecule is deprotonated to form a phenoxide. This phenoxide is a strong nucleophile and can react with electrophiles. A notable example is the reaction with α-halo esters to form ester derivatives, which is an important route for synthesizing other antioxidant compounds. nih.govresearchgate.net This reaction is a nucleophilic attack by the phenoxide on the electrophilic carbon of the α-halo ester.

Despite a comprehensive search for the catalytic applications of this compound in organic transformations, there is a notable lack of specific research detailing its use as a primary catalyst for a broad range of reactions. The available scientific literature predominantly focuses on the compound's well-established role as a potent antioxidant and stabilizer in various industrial applications.

While the compound is a known Mannich base, and hindered phenols, in general, can participate in or influence certain catalytic processes, dedicated studies on the catalytic activity of this compound itself are not readily found in publicly accessible research. Consequently, the detailed research findings and data tables requested for section 4.5. of the article on its "Catalytic Applications in Organic Transformations" cannot be provided at this time.

Further research into niche or highly specialized areas of catalysis may be required to uncover any specific catalytic functions of this compound. However, based on the current body of scientific literature, its primary and extensively documented function remains that of a sterically hindered phenolic antioxidant.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed analysis of a molecule's electronic architecture. For hindered phenols, DFT is used to determine the energies and shapes of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. The LUMO energy indicates its capacity to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For 2,6-Di-tert-butyl-4-dimethylaminophenol, the MEP would highlight the electron-rich oxygen of the hydroxyl group and the nitrogen of the dimethylamino group as potential sites for interaction. Such computational approaches have been successfully applied to various 2,6-di-tert-butylphenol (B90309) derivatives to correlate their structure with inhibitory activities against enzymes like cyclooxygenase (COX) and 5-lipoxygenase (LOX). nih.gov

Simulation of Spectroscopic Properties

Theoretical modeling is instrumental in the simulation and interpretation of various types of spectra. By calculating the energy differences between rotational, vibrational, and electronic states, computational methods can predict the appearance of microwave, infrared (IR), and UV-Visible spectra, respectively.

For instance, the rotational spectrum of the parent compound, 2,6-di-tert-butylphenol, has been determined experimentally and compared with quantum chemical calculations to elucidate its precise molecular structure and the dynamics of its hydroxyl group. mdpi.com Such simulations, often performed using high-level ab initio or DFT methods, can predict rotational constants and dipole moment components, which are essential for assigning experimental spectral lines. mdpi.com While experimental IR and mass spectra for 2,6-Di-tert-butyl-4-dimethylaminophenol are available, theoretical simulations would be invaluable for assigning specific vibrational modes and fragmentation patterns, thus providing a deeper understanding of its molecular behavior. nist.gov

Investigation of Thermodynamic Parameters for Radical Processes (e.g., Bond Dissociation Enthalpy)

A critical parameter for predicting the antioxidant activity of a phenolic compound is the homolytic Bond Dissociation Enthalpy (BDE) of its O-H bond. The BDE represents the energy required to break the bond, forming a phenoxyl radical and a hydrogen atom. A lower BDE indicates that the hydrogen atom can be donated more easily to neutralize free radicals.

Computational studies, particularly using DFT methods, have been extensively employed to calculate the O-H BDE for a wide range of 4-substituted 2,6-di-tert-butylphenols. pan.olsztyn.pl The nature of the substituent at the para-position significantly influences the BDE. Electron-donating groups stabilize the resulting phenoxyl radical through resonance or inductive effects, thereby lowering the BDE. Conversely, electron-withdrawing groups destabilize the radical and increase the BDE. pan.olsztyn.pl The dimethylaminomethyl group [-CH₂N(CH₃)₂] at the para-position in 2,6-Di-tert-butyl-4-dimethylaminophenol is an electron-donating group, which is expected to lower its O-H BDE relative to the unsubstituted 2,6-di-tert-butylphenol, enhancing its hydrogen atom donating ability. nih.gov

| 4-Substituent | Experimental BDE (kcal/mol) | Calculated BDE (kcal/mol) |

|---|---|---|

| -H | 82.8 | 82.7 |

| -CH₃ (Me) | 81.0 | 80.8 |

| -OCH₃ (MeO) | 78.3 | 77.0 |

| -Cl | 82.4 | 82.0 |

| -CN | 84.2 | 84.8 |

| -NO₂ | 84.9 | 86.8 |

Data sourced from Brigati et al. (2002) as cited in Szymusiak & Zieliński. pan.olsztyn.pl

Studies on Ionization Potentials and Redox Characteristics

Beyond hydrogen atom transfer, phenols can act as antioxidants via electron transfer mechanisms, which are governed by their ionization potentials and redox characteristics. The ionization potential (IP) is the minimum energy required to remove an electron from the molecule, forming a radical cation. A lower IP facilitates electron donation. Computationally, the IP can be estimated from the energy of the HOMO.

Experimentally, redox characteristics are often studied using electrochemical methods like cyclic voltammetry, which measures a molecule's oxidation potential (Eox). The oxidation potential is directly related to the ease with which the compound can lose an electron. For phenols, there is a well-established thermodynamic cycle that connects the O-H BDE with its acidity (pKa) and the oxidation potential of its conjugate anion (phenoxide). researchgate.net This relationship is described by the following equation:

BDE ≈ 1.37 pKa + 23.06 Eox(A⁻) + C

where C is a constant. researchgate.net This equation highlights how electrochemical measurements, combined with acidity data, can provide an experimental estimate of the BDE, which can then be compared with computationally derived values. researchgate.net The electron-donating nature of the dimethylaminomethyl group is expected to lower the ionization potential and oxidation potential of 2,6-Di-tert-butyl-4-dimethylaminophenol, making it a potentially effective electron-donating antioxidant.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate a compound's chemical structure with its activity or a specific chemical behavior. nih.govresearchgate.net For phenolic antioxidants, QSAR models are developed to predict properties like radical scavenging ability or enzyme inhibition based on a set of calculated molecular descriptors. nih.govnih.gov

These descriptors can be constitutional (e.g., molecular weight), topological, physicochemical (e.g., hydrophobicity), or electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges). researchgate.net For a series of 2,6-di-tert-butylphenol derivatives, a QSAR study found that COX inhibition was related to hydrogen donation and hydrophobic properties, while LOX inhibition appeared to involve a redox mechanism. nih.gov By calculating these descriptors for 2,6-Di-tert-butyl-4-dimethylaminophenol, its potential activity could be predicted by an established QSAR model for this class of compounds. This predictive capability is highly valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Coordination Chemistry and Metal Complexation of 2,6 Di T Butyl 4 Dimethylaminophenol

The sterically hindered phenol (B47542), 2,6-Di-t-butyl-4-dimethylaminophenol, serves as a versatile component in the field of coordination chemistry. Its unique structural and electronic properties, dominated by bulky tert-butyl groups and multiple donor sites, allow it to form a variety of metal complexes with interesting reactivity, particularly in the generation and stabilization of phenoxyl radicals.

Advanced Applications in Functional Materials and Chemical Systems

Stabilization of Polymeric Materials and Organic Substrates

Hindered phenols, including 2,6-Di-t-butyl-4-dimethylaminophenol, are widely utilized as primary antioxidants to enhance the stability and extend the service life of polymeric materials and other organic substrates. mdpi.com Their principal function is to interrupt the auto-oxidation chain reactions that lead to material degradation. Oxidative degradation is initiated by the formation of free radicals on a polymer chain, which then react with atmospheric oxygen, leading to a cascade of reactions that cause chain scission and loss of mechanical properties.

The effectiveness of phenolic antioxidants is closely related to their molecular structure. The presence of bulky substituents, such as tert-butyl groups at the ortho positions to the hydroxyl group, provides steric hindrance that protects the reactive hydroxyl group and stabilizes the resulting phenoxy radical. Furthermore, electron-donating groups on the benzene (B151609) ring, like the dimethylamino group in the subject compound, enhance the reactivity towards peroxy radicals, making them potent stabilizers.

The primary mechanism by which this compound inhibits polymerization and oxidative degradation is through its action as a radical scavenger. The process is a form of chain-breaking donation. The phenolic hydroxyl group donates its hydrogen atom to highly reactive free radicals (R•) or, more commonly, peroxy radicals (ROO•) that propagate the degradation chain.

This hydrogen transfer reaction neutralizes the reactive radical and terminates the kinetic chain of oxidation. The phenol (B47542) itself is converted into a sterically hindered and resonance-stabilized phenoxy radical. This resulting phenoxy radical is significantly less reactive than the initial alkyl or peroxy radicals due to the delocalization of the unpaired electron across the aromatic ring and the steric shielding from the tert-butyl groups. This low reactivity prevents it from initiating new polymerization or degradation chains.

The key steps in the inhibition mechanism are:

Initiation: A polymer chain (P-H) forms a free radical (P•) under stress (e.g., heat, UV light).

Propagation: The polymer radical reacts with oxygen to form a peroxy radical (POO•), which can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•).

Inhibition: The phenolic antioxidant (ArOH) intervenes by donating a hydrogen atom to the peroxy radical, terminating the cycle.

POO• + ArOH → POOH + ArO•

The resulting phenoxy radical (ArO•) is too stable to continue the chain reaction.

A critical aspect of the degradation of organic materials is the formation and subsequent decomposition of hydroperoxides (ROOH). These species are unstable and can break down to form new, highly reactive radicals (e.g., RO• and •OH), which accelerate the degradation process.

By efficiently scavenging the peroxy radicals (ROO•) as described above, this compound effectively prevents the formation of these hydroperoxides. biosynth.com This interception is crucial for the long-term stability of the material. The antioxidant inhibitor is consumed over time as it performs this function. Once the inhibitor is depleted, the rate of peroxide formation can increase rapidly, leading to catastrophic failure of the material. Therefore, the presence of this compound is vital for prolonging the induction period of oxidation and ensuring the durability of organic substrates, especially during processing at high temperatures and long-term service.

Design of Supramolecular Structures Based on Non-Covalent Interactions

The specific arrangement of functional groups in this compound facilitates its self-assembly into well-defined supramolecular structures through non-covalent interactions, primarily hydrogen bonding. The interplay between the acidic hydroxyl group (donor) and the basic dimethylamino group (acceptor) within the same molecule allows for intermolecular connections.

Crystallographic studies have revealed the precise nature of these interactions. nih.gov In the solid state, molecules of this compound interact through O—H⋯N hydrogen bonds. nih.gov The asymmetric unit of the crystal contains two independent molecules which are linked by a weak hydrogen bond. nih.gov These dimeric units then interact with symmetry-related pairs to form a larger, crown-like tetrameric structure organized around a twofold rotation axis. nih.gov This ordered assembly demonstrates how specific, directional non-covalent forces can be used to engineer molecular arrangements in the solid state. The formation of such structures is fundamental to the fields of crystal engineering and the development of functional molecular materials.

Below is a table summarizing the crystallographic data for this compound. nih.gov

| Crystal Data and Structure Refinement | |

|---|---|

| Empirical formula | C₁₇H₂₉NO |

| Formula weight | 263.41 |

| Temperature | 294(2) K |

| Crystal system | Monoclinic |

| Space group | C2 |

| Unit cell dimensions | a = 28.731(9) Å |

| b = 8.912(3) Å | |

| c = 16.112(5) Å | |

| β = 122.965(5)° | |

| Volume | 3461.4(19) ų |

| Z | 8 |

Exploration in Electrochromic and Photoconductive Materials

Currently, there is a lack of specific research in publicly available literature detailing the application of this compound in the field of electrochromic or photoconductive materials. While related phenolic compounds and aromatic amines are investigated for their electronic properties, dedicated studies exploring this particular molecule for these advanced applications have not been identified.

Development of Novel Charge-Transfer Salts and Magnetic Systems

常见问题

Basic Question: What are the optimal reaction conditions for synthesizing 2,6-Di-t-butyl-4-dimethylaminophenol to maximize yield and purity?

Answer:

Synthesis optimization requires careful control of reaction parameters. Key steps include:

- Alkylation of phenol precursors : Use tert-butyl groups in a Friedel-Crafts alkylation with acidic catalysts (e.g., H₂SO₄ or AlCl₃) under anhydrous conditions .

- Amination : Introduce the dimethylamino group via nucleophilic substitution or reductive amination, ensuring stoichiometric excess of dimethylamine to minimize side products.

- Temperature control : Maintain 80–100°C for alkylation and 40–60°C for amination to balance reaction kinetics and thermal stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol improves purity (>99% by GC) .

Basic Question: Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tert-butyl protons at δ 1.3–1.5 ppm, dimethylamino at δ 2.8–3.1 ppm) .

- X-ray crystallography : Resolves steric effects of tert-butyl groups and hydrogen-bonding interactions between phenolic -OH and dimethylamino groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 279.2) and fragmentation patterns .

Advanced Question: How does the dimethylamino group in this compound influence its antioxidant mechanism compared to BHT?

Answer:

- Radical scavenging : The dimethylamino group enhances electron-donating capacity, lowering the O-H bond dissociation energy (BDE) compared to BHT’s methyl group. This improves reactivity with peroxyl radicals (IC₅₀ values 10–20% lower in DPPH/ABTS assays) .

- Solubility : The polar dimethylamino group increases solubility in polar solvents (e.g., ethanol, DMSO), enabling broader application in biological systems .

- Mechanistic studies : Use ESR spectroscopy to detect phenoxyl radical intermediates and DFT calculations to model electron-transfer pathways .

Advanced Question: What experimental strategies can resolve contradictions in reported antioxidant efficacy across studies?

Answer:

- Standardized assays : Replicate DPPH, FRAP, or ORAC assays under controlled pH, temperature, and solvent conditions to minimize variability .

- Radical source calibration : Use stable radical initiators (e.g., AIBN) at consistent concentrations to ensure reproducibility .

- Cross-validation : Compare results with structurally analogous antioxidants (e.g., BHT, trolox) to contextualize activity trends .

Advanced Question: How do steric and electronic effects of substituents impact the compound’s photostability?

Answer:

- Steric shielding : Tert-butyl groups protect the phenolic -OH from UV-induced oxidation, extending half-life under light exposure by 30–50% compared to unsubstituted phenols .

- Electronic effects : The dimethylamino group stabilizes the phenoxyl radical via resonance, reducing degradation pathways.

- Testing protocol : Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis spectroscopy to monitor degradation kinetics .

Regulatory Question: What protocols ensure compliance with OECD guidelines for in vitro cytogenicity studies involving this compound?

Answer:

- GLP compliance : Adhere to OECD Test Guideline 473 (chromosome aberration assays) with mammalian cell lines (e.g., CHO cells) .

- Dose selection : Use a range covering IC₅₀ values (typically 10–100 µM) and include positive controls (e.g., mitomycin C) .

- Data documentation : Report clastogenicity indices (e.g., % aberrant metaphases) with statistical significance (p < 0.05) and dose-response correlations .

Advanced Question: How can researchers analyze degradation products of this compound under oxidative stress?

Answer:

- HPLC-MS/MS : Identify quinone derivatives and tert-butyl cleavage products (e.g., 4-dimethylaminophenol) using reverse-phase C18 columns .

- Stress testing : Expose the compound to H₂O₂ or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate oxidative degradation .

- Kinetic modeling : Apply Arrhenius equations to predict degradation rates at varying temperatures and oxidant concentrations .

Methodological Question: What strategies enhance the solubility of this compound in aqueous systems for biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to solubilize the compound without altering bioactivity .

- pH adjustment : Ionize the dimethylamino group (pKa ~9.5) by buffering solutions at pH 6–8 to improve water solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。